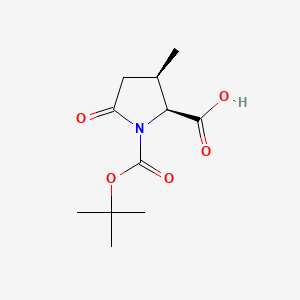
Descarbonsildenafil
Übersicht
Beschreibung
Descarbonsildenafil is a synthetic analogue of sildenafil, a well-known phosphodiesterase type 5 inhibitor used primarily for the treatment of erectile dysfunction. This compound is characterized by the absence of one carbon atom in its structure compared to sildenafil, resulting in a substituted benzenesulfonamide instead of an N-methylpiperazinyl moiety .
Wissenschaftliche Forschungsanwendungen
Descarbonsildenafil has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the development of new analytical methods.
Biology: Studied for its potential effects on various biological pathways, particularly those involving phosphodiesterase type 5 inhibition.
Medicine: Investigated for its potential therapeutic applications, including the treatment of erectile dysfunction and other conditions related to phosphodiesterase type 5 activity.
Wirkmechanismus
Target of Action
Descarbonsildenafil, similar to its parent compound sildenafil, primarily targets phosphodiesterase type 5 (PDE5) . PDE5 is an enzyme found in high concentrations in the corpus cavernosum of the penis, as well as in the smooth muscle cells of vessel walls and lung tissue . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP), a molecule that plays a crucial role in the physiological mechanism of penile erection and in the regulation of vascular tone .
Mode of Action
This compound acts as a potent selective, reversible inhibitor of PDE5 . By inhibiting PDE5, it prevents the hydrolysis of cGMP, leading to increased levels of cGMP . During sexual stimulation, nitric oxide (NO) is released in the corpus cavernosum, which activates the enzyme guanylate cyclase, resulting in increased levels of cGMP . The increased cGMP levels cause smooth muscle relaxation and inflow of blood to the corpus cavernosum, leading to an erection . This compound enhances this effect by preventing the degradation of cGMP .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the NO-cGMP pathway . In this pathway, NO released during sexual stimulation activates guanylate cyclase, leading to increased levels of cGMP. cGMP then causes smooth muscle relaxation and inflow of blood to the corpus cavernosum . By inhibiting PDE5, this compound prevents the degradation of cGMP, thereby enhancing and prolonging its effects .
Pharmacokinetics
Sildenafil is rapidly absorbed, with slower absorption when taken with a high-fat meal . It is distributed widely in the body and is primarily metabolized in the liver by CYP3A4 and CYP2C9 enzymes . The major metabolite is formed via the N-desmethylation pathway and has 50% of the activity as sildenafil . Sildenafil is primarily excreted in the feces and to a lesser extent in the urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the relaxation of smooth muscle in the corpus cavernosum and the dilation of blood vessels . This leads to increased blood flow to the penis, facilitating the process of achieving and maintaining an erection in response to sexual stimulation .
Action Environment
Factors such as temperature, humidity, and light can affect the stability of the compound . Additionally, lifestyle factors such as diet and the use of other medications can influence the compound’s bioavailability and efficacy
Biochemische Analyse
Biochemical Properties
Descarbonsildenafil has been identified as a potent selective, reversible inhibitor of phosphodiesterase type 5 (PDE5) . This enzyme is responsible for the hydrolysis of cyclic guanosine monophosphate (cGMP), found in excess in the penis corpus cavernosum, as well as in the smooth muscle cells of vessel walls and the lung tissue .
Cellular Effects
In a study, this compound showed PDE5 inhibitory activity in a PDE5 inhibition assay, and its IC50 value for PDE5A1 was found to be 30 nmol/L . This suggests that this compound can influence cell function by modulating the activity of PDE5, which plays a crucial role in cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PDE5 enzyme, thereby inhibiting its activity . This inhibition prevents the breakdown of cGMP, leading to an increase in cGMP levels. Elevated cGMP levels can cause changes in gene expression and other cellular processes .
Metabolic Pathways
Given its inhibitory action on PDE5, it is likely to be involved in the cGMP signaling pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Descarbonsildenafil can be synthesized through a series of chemical reactions starting from sildenafil. The primary synthetic route involves the ring opening of the piperazine ring in sildenafil, leading to the loss of a carbon atom and the formation of a substituted benzenesulfonamide . The compound is typically isolated and purified using flash chromatography and preparative high-performance liquid chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same chemical reactions and purification techniques as described above, with optimization for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Descarbonsildenafil undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of secondary amines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sildenafil: The parent compound, used primarily for the treatment of erectile dysfunction.
Tadalafil: Another phosphodiesterase type 5 inhibitor with a longer duration of action.
Vardenafil: A phosphodiesterase type 5 inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness of Descarbonsildenafil
This compound is unique due to its structural modification, which involves the loss of one carbon atom compared to sildenafil. This structural change results in different pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic advantages or disadvantages .
Eigenschaften
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O4S/c1-6-8-16-18-19(27(5)25-16)21(28)24-20(23-18)15-13-14(9-10-17(15)31-7-2)32(29,30)22-11-12-26(3)4/h9-10,13,22H,6-8,11-12H2,1-5H3,(H,23,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRZSKYATGWFLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)NCCN(C)C)OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1393816-99-3 | |
| Record name | Descarbonsildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1393816993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DESCARBONSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNR9IFQ012 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does descarbonsildenafil exert its effects, and what are the downstream consequences?
A1: this compound acts as a phosphodiesterase type 5 (PDE5) inhibitor []. PDE5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in smooth muscle relaxation. By inhibiting PDE5, this compound prevents cGMP degradation, leading to increased cGMP levels. This, in turn, promotes smooth muscle relaxation, particularly in the corpus cavernosum of the penis, contributing to the physiological response associated with erectile function.
Q2: What is the structural characterization of this compound, and how was it confirmed?
A2: While the provided abstracts do not contain the molecular formula or weight of this compound, they do mention that its structure was confirmed using various techniques. The researchers used liquid chromatography-quadrupole time-of-flight-mass spectrometry (LC-QTOF-MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography to unequivocally identify this compound in a seized supplement []. These techniques provide detailed information about the compound's molecular structure, including atom connectivity and spatial arrangement.
Q3: What are the known safety concerns associated with this compound?
A3: The research highlights that the presence of this compound in dietary supplements poses a significant safety concern []. Because it is an unapproved ingredient, its safety profile and potential long-term health effects are unknown. Additionally, the study demonstrated that this compound exhibits potent PDE5 inhibitory activity, with an IC50 value of 30 nmol/L for PDE5A1 []. This implies that consuming products containing this compound could lead to unexpected pharmacological effects, especially when considering potential interactions with other medications. It is crucial to reiterate that the use of such adulterated supplements is dangerous and potentially harmful.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


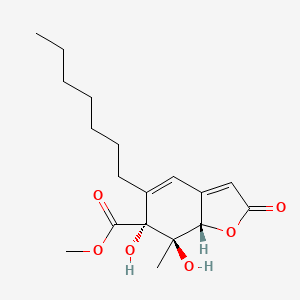

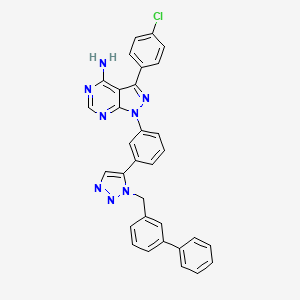
![Ethyl acetamido[(hydroxymethyl)amino]acetate](/img/structure/B590530.png)
![3-Amino-4-(2-furanyl)-6,7,8,9,10,11-hexahydro-5H-cyclonona[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B590531.png)
![1-[(4-Hydroxy-3,5-dimethylbenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B590533.png)
![4-[(2-fluorophenyl)methyl]-1,1-dioxo-N-(3-pyridin-4-yl-1H-indazol-5-yl)-1,4-thiazinane-2-carboxamide](/img/structure/B590534.png)
![Hydroxy[(3-methylbutanoyl)amino]acetic acid](/img/structure/B590536.png)
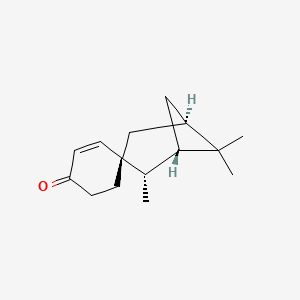
![L-VALINE, N-[(2/'-CYANO[1,1/'-BIPHENYL]-4-YL)METHYL]-3-METHYL-, METHYL ESTER](/img/new.no-structure.jpg)
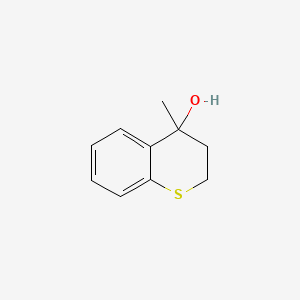

![(6R,7R)-3-(Carbamoyloxymethyl)-7-[[(Z)-2-[2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;N-propan-2-ylpropan-2-amine](/img/structure/B590543.png)
